molecular formula C15H12Cl2N2O3 B255363 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide

Cat. No. B255363
M. Wt: 339.2 g/mol
InChI Key: HJFKROAFMPPKSL-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide, also known as DHMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHMB has been studied extensively for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.

Mechanism of Action

The exact mechanism of action of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through multiple pathways. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of various microbial strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to exhibit significant biochemical and physiological effects. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to induce G1 cell cycle arrest in cancer cells, which prevents their proliferation. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to reduce the production of pro-inflammatory cytokines, which play a critical role in the development of inflammation-related diseases.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined through various analytical techniques. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide exhibits potent pharmacological properties, which make it an attractive candidate for drug development. However, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide also has some limitations. Its solubility in water is relatively low, which makes it difficult to administer in vivo. Moreover, the toxicity profile of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide is not fully understood, which makes it challenging to determine its safety for human use.

Future Directions

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has significant potential for future research. One of the promising areas of research is the development of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide-based anticancer drugs. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be modified to enhance its pharmacokinetic properties and reduce its toxicity. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be combined with other chemotherapeutic agents to enhance their efficacy. Another area of research is the development of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide-based anti-inflammatory drugs. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be modified to enhance its anti-inflammatory activity and reduce its toxicity. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be used as a lead compound to develop new antimicrobial agents. Finally, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be used as a tool compound to study the molecular mechanisms of cancer, inflammation, and microbial infections.

Synthesis Methods

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be synthesized through a simple reaction between 2,4-dichlorobenzohydrazide and 3-hydroxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under reflux conditions. The resulting product is a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has also been studied for its anti-inflammatory and antimicrobial properties. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Product Name

2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-14-5-2-9(6-13(14)20)8-18-19-15(21)11-4-3-10(16)7-12(11)17/h2-8,20H,1H3,(H,19,21)/b18-8+

InChI Key

HJFKROAFMPPKSL-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)O

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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